ARRY-382

Kinase Selectivity Profiling CSF1R Inhibition c-KIT

Researchers studying tumor-associated macrophage (TAM) biology often face confounding off-target effects from multi-kinase inhibitors like pexidartinib. ARRY-382 solves this with exceptional CSF1R selectivity (>1,111-fold over c-KIT, PDGFR, FLT3; IC50 >10,000 nM for all off-targets), enabling clean interrogation of CSF1R signaling. - CSF1R IC50: 9 nM; suppresses osteoclast differentiation at IC50 4 nM. - Clinically evaluated at doses up to 400 mg QD with pembrolizumab (NCT02880371), establishing a validated PK/PD relationship. - Demonstrates synergy with ibrutinib/idelalisib in primary CLL samples via NLC depletion. Supplied as solid powder (≥98% purity) with full analytical documentation. For research use only.

Molecular Formula
Molecular Weight
Cat. No. B1192154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARRY-382
SynonymsARRY382;  ARRY 382;  ARRY-382.
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ARRY-382: A Highly Selective CSF1R Inhibitor for Oncology Research and Procurement


ARRY-382 (also designated PF-07265807) is an orally bioavailable, small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF1R/c-Fms) [1]. Its primary mechanism involves the blockade of CSF1R autophosphorylation, thereby disrupting downstream signaling essential for the survival and differentiation of tumor-associated macrophages (TAMs) within the tumor microenvironment [2]. As an investigational agent, ARRY-382 has been evaluated in phase 1/1b clinical trials for advanced or metastatic solid tumors, both as monotherapy and in combination with checkpoint inhibitors [3].

The Risks of Substituting ARRY-382 with Other CSF1R Inhibitors


While several CSF1R inhibitors exist, they are not interchangeable due to significant differences in their kinase selectivity profiles, pharmacokinetic (PK) properties, and resultant pharmacodynamic (PD) effects [1]. For instance, agents like pexidartinib (PLX3397) and BLZ945 exhibit broader multi-kinase activity against targets such as c-KIT, PDGFR, VEGFR, and FLT3, which can lead to distinct off-target toxicities and altered immune cell depletion patterns compared to the highly selective ARRY-382 [2]. Furthermore, differences in oral bioavailability and metabolic stability dictate the achievable in vivo exposure and, consequently, the degree of sustained target engagement necessary for robust TAM modulation. The following quantitative evidence highlights the specific, verifiable parameters that define ARRY-382's unique profile and inform its strategic selection over generic alternatives.

Quantitative Evidence Supporting the Selection of ARRY-382 Over Comparable CSF1R Inhibitors


Superior Kinase Selectivity of ARRY-382 for CSF1R Over Key Off-Targets

ARRY-382 demonstrates exceptional selectivity for CSF1R, with IC50 values for c-KIT, PDGFR, and FLT3 all exceeding 10,000 nM . In contrast, the multi-kinase inhibitor pexidartinib (PLX3397) potently inhibits c-KIT (IC50 ~ 10 nM) and FLT3 (IC50 ~ 160 nM), while BLZ945 also targets c-Kit, PDGFRβ, and Flt3 [1]. This high degree of selectivity minimizes confounding biological effects mediated by these related kinases.

Kinase Selectivity Profiling CSF1R Inhibition c-KIT PDGFR FLT3

Potent Pharmacodynamic Target Engagement in Human Subjects at Clinically Tolerated Doses

In a Phase 1 clinical trial (N=26), ARRY-382 doses ≥200 mg QD achieved >80% mean reduction in monocyte pERK from baseline, confirming robust target engagement [1]. Furthermore, a 96% mean decrease in circulating CD14dim/CD16+ non-classical monocytes (NCM) was observed at the 400 mg QD maximum tolerated dose (MTD) [2]. This degree of PD modulation is a direct, quantitative measure of on-target biological activity in patients.

Pharmacodynamics Biomarker pERK Non-classical Monocytes Phase 1 Trial

Demonstrated Preclinical Synergy with BCR Signaling Inhibitors in CLL

In primary chronic lymphocytic leukemia (CLL) patient samples, the combination of ARRY-382 with the PI3Kδ inhibitor idelalisib or the BTK inhibitor ibrutinib resulted in significant synergistic antitumor activity [1]. This effect was linked to the ability of ARRY-382 to eliminate supportive nurse-like cells (NLCs) from the tumor microenvironment, thereby depriving malignant B-cells of extrinsic survival signals [2].

Chronic Lymphocytic Leukemia Synergy Idelalisib Ibrutinib Tumor Microenvironment

Defined Clinical Pharmacokinetic Profile Supporting Oral Dosing

ARRY-382 exhibits a well-characterized and approximately dose-proportional pharmacokinetic profile in humans [1]. At the MTD of 400 mg once daily (QD), the geometric mean Cmax was 1,330 ng/mL on Cycle 1 Day 1, with a corresponding AUClast of 6,790 h*ng/mL [2]. Steady-state exposure after repeated dosing showed accumulation with an RAUC of 3.52, achieving a Ctrough >1 µg/mL [3].

Pharmacokinetics Oral Bioavailability Cmax AUC Dose Proportionality

Primary Application Scenarios for ARRY-382 Based on Its Unique Profile


Investigating CSF1R-Specific Biology in Immuno-Oncology

Researchers requiring a clean pharmacological tool to interrogate the role of CSF1R signaling in TAM biology should prioritize ARRY-382. Its exceptional selectivity (>1,111-fold) over c-KIT, PDGFR, and FLT3 minimizes the confounding effects of multi-kinase inhibition seen with agents like pexidartinib or BLZ945. The well-defined human PD profile [1] ensures that experimental observations in preclinical models can be more reliably translated to in vivo target engagement benchmarks.

Developing Combination Therapies to Overcome Resistance to BCR Inhibitors in CLL

The preclinical demonstration of synergy between ARRY-382 and ibrutinib or idelalisib in primary CLL samples identifies a specific and high-value research application. Procurement of ARRY-382 is justified for projects aiming to disrupt the protective tumor microenvironment that mediates resistance to these standard-of-care agents. The compound's ability to eliminate supportive NLCs is a quantifiable effect that underpins this combination strategy.

Evaluating CSF1R Inhibition in Combination with Anti-PD-1 Checkpoint Blockade

The established clinical safety and PK/PD relationship of ARRY-382 at doses up to 400 mg QD provides a solid foundation for combination trials. Its evaluation with pembrolizumab in a Phase 1b/2 study (NCT02880371) [1] makes it a relevant and well-characterized candidate for research exploring dual blockade of the CSF1R and PD-1/PD-L1 axes to enhance anti-tumor immunity. The availability of clinical PK and safety data reduces development risk compared to a novel, uncharacterized analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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